2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with two distinct pyrazole rings and a trifluoromethyl group. The pyrimidine scaffold is widely recognized for its role in medicinal chemistry, particularly in antiviral and anti-inflammatory agents . Structural studies of similar compounds often employ SHELXL for crystallographic refinement, ensuring accurate molecular geometry determination .
Properties
CAS No. |
1006340-69-7 |
|---|---|
Molecular Formula |
C27H23F3N6 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H23F3N6/c1-16-5-9-19(10-6-16)22-13-24(20-11-7-17(2)8-12-20)36(34-22)26-31-23(14-25(32-26)27(28,29)30)21-15-35(4)33-18(21)3/h5-15H,1-4H3 |
InChI Key |
MDWORBRPIFKGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4C)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings.
Scientific Research Applications
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function . Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
- Compounds XIII and XIV (pyrimidine-catechol-diethers): These NNRTIs exhibit anti-HIV activity but lack the trifluoromethyl group. Their catechol-diether substituents may enhance hydrogen bonding with viral targets but reduce metabolic stability compared to trifluoromethyl-containing analogs .
- Compound XV and XVI (2-pyrimidinylphenylamine derivatives): These derivatives prioritize aromatic amine substituents, which improve binding affinity but may introduce solubility challenges. The target compound’s pyrazole substituents could offer steric advantages for target engagement .
Trisubstituted Pyrimidine Amide CCR4 Antagonists
- Compound 6c, 12a, 12b: These analogs (IC₅₀: 0.064–0.077 μM) feature amide linkages at the pyrimidine 4-position. The trifluoromethyl group at the 6-position may further improve target selectivity compared to methyl or halogen substituents in other derivatives .
Pyrazole-Pyrimidine Hybrid Derivatives
- Compound 1005632-07-4 : A structurally similar hybrid with trifluoromethyl and ethoxy groups. Its 3-methoxyphenyl substituent contrasts with the target compound’s 4-methylphenyl groups, highlighting how aromatic substituent positioning affects steric interactions and π-π stacking .
- Compound 4i/4j : These coumarin-linked pyrimidines demonstrate the versatility of pyrazole-pyrimidine hybrids in multi-target therapies. However, their complex tetrazole or thioxo groups may introduce synthetic challenges absent in the target compound .
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
| Property | Target Compound | NNRTI XV | CCR4 Antagonist 6c |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~480 g/mol | ~420 g/mol |
| logP (Predicted) | ~4.5 (high lipophilicity) | ~3.8 | ~2.9 |
| Key Functional Groups | Trifluoromethyl, pyrazoles | Phenylamine, methyl | Amide, methyl |
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substituents : Bulky 4-methylphenyl groups at pyrazole positions (3,5) may enhance steric shielding, reducing off-target interactions. The 1,3-dimethylpyrazole at the 4-position likely optimizes hydrophobic packing in binding pockets .
- Synthetic Accessibility: Compared to coumarin or tetrazole hybrids, the target compound’s straightforward pyrazole-pyrimidine architecture may streamline large-scale synthesis, as seen in analogous routes for pyrano-pyrimidines .
Structural and Crystallographic Considerations
Crystallographic studies of related barbiturates (e.g., buthalital and methitural) reveal hydrogen-bonded chains (N–H⋯O⋯N) critical for molecular packing . While the target compound’s trifluoromethyl group may disrupt such chains, its pyrazole rings could form alternative C–H⋯F interactions, as observed in halogen-rich analogs . SHELXL refinement, widely used for small-molecule crystallography, would be essential for resolving these subtle interactions .
Biological Activity
The compound 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule characterized by a complex structure that includes multiple pyrazole and pyrimidine rings. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.4 g/mol. The structural configuration allows for potential interactions with biological macromolecules, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3N6 |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Compounds with similar structural features have shown diverse biological activities, including anticancer , anti-inflammatory , and antimicrobial effects. The specific compound under discussion has been investigated for its potential therapeutic applications in cancer treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- NCI-H460 (lung cancer) : IC50 values reported at 42.30 µM.
These findings suggest that the compound may exhibit similar or enhanced activity due to its unique structural features .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific kinases or other enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cell survival and growth.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Pyrazole Derivatives : A review indicated that compounds with similar structures exhibited significant anticancer activity against various cell lines, with some showing IC50 values as low as 0.067 µM for Aurora-A kinase inhibition .
- Cytotoxicity Assessment : Another study assessed the cytotoxicity of related compounds against Hep-2 and P815 cell lines, reporting IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Novel Derivatives : Recent advancements in drug design have focused on synthesizing new derivatives that enhance the therapeutic profile of pyrazole-based compounds, indicating a growing interest in their development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
